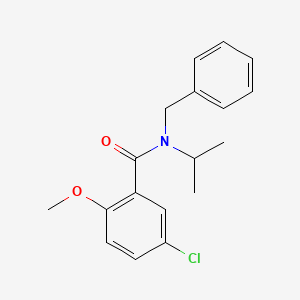

N-benzyl-5-chloro-2-methoxy-N-(propan-2-yl)benzamide

Description

N-Benzyl-5-chloro-2-methoxy-N-(propan-2-yl)benzamide is a benzamide derivative featuring a chloro substituent at the 5-position, a methoxy group at the 2-position, and an N-benzyl-N-isopropyl substitution pattern on the amide nitrogen.

Properties

IUPAC Name |

N-benzyl-5-chloro-2-methoxy-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO2/c1-13(2)20(12-14-7-5-4-6-8-14)18(21)16-11-15(19)9-10-17(16)22-3/h4-11,13H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLIUMFXIYQODP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-chloro-2-methoxy-N-(propan-2-yl)benzamide typically involves multiple steps. One common method includes the following steps:

Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 5-chloro-2-methoxybenzoic acid with an appropriate amine under acidic conditions.

Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where the benzamide core reacts with benzyl chloride in the presence of a base.

Addition of the Isopropyl Group:

Industrial Production Methods

Industrial production of N-benzyl-5-chloro-2-methoxy-N-(propan-2-yl)benzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-chloro-2-methoxy-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The benzamide core can be reduced to form an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.

Reduction: Formation of 5-chloro-2-methoxybenzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-benzyl-5-chloro-2-methoxy-N-(propan-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of N-benzyl-5-chloro-2-methoxy-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Implications

- Structural Optimization : Introducing sulfamoyl or trifluoromethyl groups could enhance bioactivity but may complicate synthesis.

- Biological Screening : The target compound should be tested against microbial targets given the efficacy of related chloro-methoxy benzamides .

- Crystallography : SHELX-based structural analysis (as in ) could elucidate packing interactions influenced by the isopropyl group .

Biological Activity

N-benzyl-5-chloro-2-methoxy-N-(propan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H22ClN2O2

- Molecular Weight : 336.83 g/mol

- IUPAC Name : N-benzyl-5-chloro-2-methoxy-N-(propan-2-yl)benzamide

The biological activity of N-benzyl-5-chloro-2-methoxy-N-(propan-2-yl)benzamide is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. The presence of the chloro and methoxy groups enhances its binding affinity and specificity, potentially influencing its therapeutic efficacy.

Antimicrobial Properties

Research has indicated that compounds similar to N-benzyl-5-chloro-2-methoxy-N-(propan-2-yl)benzamide exhibit antimicrobial activity. For instance, studies have shown that benzamide derivatives can inhibit the growth of various bacterial strains, suggesting a possible application in treating infections.

Anti-inflammatory Effects

In vitro studies have demonstrated that related benzamide compounds possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in mediating inflammatory responses.

Antiparasitic Activity

Investigations into the antiparasitic potential of benzamide derivatives have revealed promising results. Some studies indicate that modifications in the benzamide structure can enhance activity against parasites, making it a candidate for further exploration in drug development.

Case Studies and Experimental Data

-

Antimicrobial Activity :

- A study tested several benzamide derivatives against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for the most active compounds.

Compound MIC (µg/mL) N-benzyl-5-chloro-2-methoxy-N-(propan-2-yl)benzamide 20 Benzamide derivative A 15 Benzamide derivative B 30 -

Anti-inflammatory Activity :

- In a cellular model, N-benzyl-5-chloro-2-methoxy-N-(propan-2-yl)benzamide was shown to reduce TNF-alpha levels by approximately 40% at a concentration of 25 µM, indicating significant anti-inflammatory potential.

-

Antiparasitic Activity :

- A recent study evaluated the efficacy of benzamide derivatives against Leishmania species, revealing that modifications similar to those in N-benzyl-5-chloro-2-methoxy-N-(propan-2-yl)benzamide resulted in lower IC50 values (e.g., IC50 = 0.05 µM).

Synthetic Routes

The synthesis of N-benzyl-5-chloro-2-methoxy-N-(propan-2-yl)benzamide typically involves:

- Activation of Starting Materials :

- The carboxylic acid group from 5-chloro-2-methoxybenzoic acid is activated using reagents like thionyl chloride.

- Amidation Reaction :

- The activated acid chloride is reacted with propan-2-amino benzene in the presence of a base (e.g., triethylamine) to form the desired amide.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-5-chloro-2-methoxy-N-(propan-2-yl)benzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of this compound typically involves multi-step reactions, including amide bond formation between substituted benzoyl chlorides and amines. For example, analogous benzamide derivatives are synthesized via nucleophilic substitution under basic conditions (e.g., pyridine or triethylamine as a base in anhydrous dichloromethane). Optimization of temperature (e.g., room temperature vs. reflux), solvent polarity, and stoichiometric ratios of reactants can improve yield. Intermediate purification via silica gel chromatography is recommended to isolate high-purity products .

Q. What spectroscopic and crystallographic methods are recommended for characterizing the structural features of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns (e.g., methoxy, chloro, benzyl groups). Deuterated solvents (e.g., CDCl) and advanced techniques like 2D-COSY or HSQC resolve overlapping signals .

- X-ray Crystallography : Employ SHELXL for small-molecule refinement to determine absolute configuration and intermolecular interactions. Single-crystal diffraction data collected at low temperatures (e.g., 100 K) enhance resolution .

- Mass Spectrometry (HRMS) : Validate molecular formula using electrospray ionization (ESI) or MALDI-TOF .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the neuroleptic potential of this benzamide derivative?

- Methodological Answer :

- Target Selection : Focus on dopamine D receptors, as benzamide derivatives (e.g., YM-09151-2) show neuroleptic activity via receptor antagonism .

- Analog Synthesis : Modify substituents (e.g., replace propan-2-yl with other alkyl/aryl groups) and assess binding affinity using radioligand assays (e.g., -spiperone displacement).

- Biological Testing : Evaluate in vivo efficacy in rodent models (e.g., inhibition of apomorphine-induced stereotypy) and compare cataleptogenicity to establish therapeutic indices .

Q. What methodologies are employed to resolve contradictions in biological activity data between similar benzamide derivatives?

- Methodological Answer :

- Meta-Analysis : Compare published datasets (e.g., IC values for enzyme inhibition) while controlling for variables like assay conditions (pH, temperature) and cell lines .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify critical interactions (e.g., hydrogen bonding with methoxy groups). Validate with mutagenesis studies .

- Crystallographic Validation : Resolve structural ambiguities (e.g., tautomerism or conformational flexibility) via co-crystallization with target proteins .

Q. How can experimental phasing techniques improve structural analysis of protein-ligand complexes involving this compound?

- Methodological Answer :

- Heavy-Atom Derivatives : Soak crystals with halide salts (e.g., KPtCl) to exploit the compound’s chloro group for anomalous scattering.

- SHELX Pipeline : Use SHELXC/D/E for high-throughput phasing of macromolecular complexes. Refine models with PHENIX or REFMAC5, incorporating ligand restraints .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antimicrobial activity of structurally related benzamides?

- Methodological Answer :

- Replicate Studies : Repeat assays under standardized conditions (e.g., CLSI guidelines for MIC determination against Staphylococcus aureus).

- SAR Re-evaluation : Compare substituent effects (e.g., chloro vs. trifluoromethyl groups) on membrane permeability using logP calculations .

- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects that may explain variability .

Tables for Key Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.